molecular formula C9H6F4O2S B2598973 2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid CAS No. 2185840-31-5

2,2,3,3-Tetrafluoro-3-(phenylthio)propanoic acid

Cat. No. B2598973
CAS RN: 2185840-31-5
M. Wt: 254.2
InChI Key: INYNERRAIMGYBQ-UHFFFAOYSA-N
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Description

Tetrafluoropropionic acid is a type of fluorinated compound. These compounds are known for their high stability, resistance to degradation, and unique physical and chemical properties .


Synthesis Analysis

The synthesis of fluorinated compounds often involves the use of specialized techniques and reagents. For example, tetrafluoropropionic acid can be synthesized through various methods, including the fluorination of corresponding hydrocarbon precursors .


Molecular Structure Analysis

The molecular structure of a tetrafluoropropionic acid would typically consist of a three-carbon backbone with two fluorine atoms attached to each of the last two carbons .


Physical And Chemical Properties Analysis

Fluorinated compounds are known for their unique physical and chemical properties, including high thermal and chemical stability, low reactivity, and resistance to degradation .

Scientific Research Applications

Advanced Oxidation Processes for Wastewater Treatment

2,2,3,3-Tetrafluoro-1-propanol (TFP), closely related to the compound , has been extensively used as a solvent in CD-R and DVD-R fabrication due to its fluorinated alkyl-chain configuration. However, its non-biodegradable nature poses significant environmental risks. Research by Shih et al. (2013) on the mineralization and defluoridation of TFP through UV oxidation in a novel three-phase fluidized bed reactor demonstrates an efficient method for treating TFP wastewater, achieving over 99.95% TOC removal and 99% fluoride removal, indicating potential applications in environmental cleanup processes (Shih, Tsai, & Huang, 2013).

Electrocatalytic Production of High-Value Chemicals

Wang et al. (2014) explored the green and highly selective oxidation of TFP to produce sodium 2,2,3,3-tetrafluoropropionate (STFP), a valuable chemical, using a functional electrocatalytic reactor. This process achieved a TFP conversion of 91.9% with a selectivity to STFP over 99.9%, highlighting the compound's potential in the synthesis of high-value chemicals through sustainable methods (Wang, Wang, Li, Bin, Yin, Kang, & He, 2014).

Environmental Impact of Fluorinated Alternatives

Heydebreck et al. (2015) investigated the occurrence and distribution of fluorinated alternatives, including 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoic acid (HFPO-DA), in European and Chinese river/estuary systems. This study revealed significant pollution from industrial sources, emphasizing the need for stringent environmental monitoring and regulation of fluorinated substances (Heydebreck, Tang, Xie, & Ebinghaus, 2015).

Aquatic Hazard and Bioaccumulation Studies

Research by Hoke et al. (2016) on ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate demonstrated low concern for aquatic hazard and bioconcentration in aquatic organisms. This study supports the environmental product stewardship assessment, suggesting the substance's lower impact on aquatic life compared to long-chain perfluoroalkyl acids (Hoke, Ferrell, Sloman, Buck, & Buxton, 2016).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other substances or systems. For fluorinated compounds, their high electronegativity and small size allow them to form strong bonds with other elements, influencing their reactivity and interactions .

Safety and Hazards

Like all chemicals, fluorinated compounds should be handled with care. They can pose health and environmental risks if not managed properly .

Future Directions

The study of fluorinated compounds is a dynamic field with many potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2,2,3,3-tetrafluoro-3-phenylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2S/c10-8(11,7(14)15)9(12,13)16-6-4-2-1-3-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNERRAIMGYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C(C(=O)O)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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